2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol
Description
This compound features a pyrimidine core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 4 with a phenol moiety. The phenol is further functionalized with a [(4-methylphenyl)methoxy] group, introducing a p-tolylmethyl ether. The 3,4-dimethoxy substitution on the phenyl ring is notable for its electron-donating properties, which may enhance antioxidant or enzyme-inhibitory activities, as seen in structurally related compounds . The pyrimidine scaffold is common in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-4-6-18(7-5-17)15-32-20-9-10-21(23(29)13-20)26-22(14-27-16-28-26)19-8-11-24(30-2)25(12-19)31-3/h4-14,16,29H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGTXRRFPMPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC(=C(C=C4)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol typically involves multi-step organic synthesis
Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution with 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Introduction of 4-Methylphenylmethoxy Group: The final step involves the etherification of the phenol group with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins, while the phenol group could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyrimidine ring and the phenol moiety. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
Electron-Donating vs. Fluorine substituents (e.g., in ) introduce moderate electronegativity, balancing lipophilicity and polarity .
Lipophilicity and Bioavailability :
- The p-tolylmethoxy group increases lipophilicity compared to smaller substituents (e.g., methoxy or hydroxy groups), which may enhance membrane permeability but reduce water solubility.
Anti-inflammatory activity in bromophenyl/chlorophenyl derivatives () highlights the role of halogen substituents in modulating inflammation pathways, which the target compound lacks .
Pharmacokinetic and Toxicological Considerations
Molecular Weight and Solubility :
Biological Activity
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a complex structure with a pyrimidine core and multiple methoxy substitutions, which may influence its interaction with biological targets.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 440.48 g/mol. The presence of methoxy groups suggests potential lipophilicity, which could enhance its bioavailability.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H24N2O4 |
| Molecular Weight | 440.48 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The pyrimidine moiety may facilitate interactions with nucleic acids or proteins, potentially influencing gene expression or enzyme activity. The phenolic structure allows for hydrogen bonding, which could enhance binding affinity to specific receptors or enzymes.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : It could activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Potentially causes G2/M phase arrest in the cell cycle, preventing further division.
Biological Activity Studies
Research has indicated that compounds with similar structures exhibit significant biological activities, including anticancer effects. For example, studies have shown that derivatives of methoxy-substituted phenols can induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
In a comparative study involving structurally related compounds, it was found that certain derivatives induced apoptosis through the activation of death receptors and modulation of apoptotic proteins such as Bax and caspases . The effectiveness of these compounds was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.
| Compound | IC50 (μg/ml) | Cell Line |
|---|---|---|
| 2-[5-(3,4-Dimethoxyphenyl)... | 15.3 | HCT116 |
| 2-[5-(3,4-Dimethoxyphenyl)... | 13.4 | SW480 |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques such as:
- Biginelli Reaction : For synthesizing the pyrimidine core.
- Nucleophilic Aromatic Substitution : To introduce the methoxy groups.
- Etherification : To finalize the structure by attaching the phenolic group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
